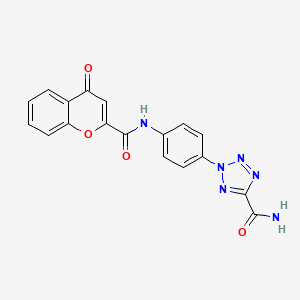

2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

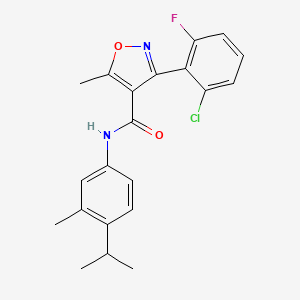

Chromone carboxamide derivatives have been synthesized and evaluated as cytotoxic agents and 5-lipoxygenase inhibitors . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has a positive impact on the cytotoxic activity .Molecular Structure Analysis

The molecular structure of similar compounds, N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have been structurally characterized . The molecules are essentially planar and each exhibits an anti conformation with respect to the C—N rotamer of the amide and a cis geometry with respect to the relative positions of the Carom —C bond of the chromone ring and the carbonyl group of the amide .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N-Diethyl-4-oxo-4H-chromene-2-carboxamide, include a density of 1.2±0.1 g/cm3, boiling point of 399.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a molar volume of 203.1±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

One study focuses on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, aiming to evaluate their biological properties. These derivatives were synthesized through a series of reactions starting with ethyl 2-oxo-2H-chromene-3-carboxylate, followed by hydrazinolysis and condensation with different aromatic aldehydes to produce Schiff’s bases. These bases were then reacted to furnish the desired compounds, which were tested for antibacterial activity against various bacterial strains, showcasing the antimicrobial potential of chromene derivatives (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Crystallographic Studies

Another research avenue includes crystallographic studies of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing insight into their structural properties. These studies revealed the anti-rotamer conformation about the C-N bond and variations in the orientation of amide and pyran ring oxygen atoms, contributing to our understanding of the molecular structure and potential reactivity of these compounds (J. Reis, Alexandra Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Antimicrobial Activity

The synthesis and microbial activity evaluation of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives have also been reported. These studies demonstrate the potential antimicrobial properties of chromene-based compounds, indicating their relevance in the development of new therapeutic agents (M. S. Mostafa, N. M. El-Salam, O. Alothman, 2013).

Novel Applications

Research into novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide has unveiled unique structures and spectroscopic properties. These studies offer a new perspective on the application of chromene derivatives in material science and coordination chemistry, highlighting their versatility beyond biological applications (K. A. Myannik, V. Yarovenko, E. Beloglazkina, A. Moiseeva, M. Krayushkin, 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(4-oxochromene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c19-16(26)17-21-23-24(22-17)11-7-5-10(6-8-11)20-18(27)15-9-13(25)12-3-1-2-4-14(12)28-15/h1-9H,(H2,19,26)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHKWYSOWISPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)

![N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)